CNX-011-67
Description
Properties
IUPAC Name |
unknow. |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CNX-011-67; CNX011-67; CNX 011-67; CNX-01167; CNX01167; CNX 01167. |
Origin of Product |
United States |
Discovery and Early Preclinical Characterization of Cnx 011 67
Identification of CNX-011-67 as a Novel Small Molecule GPR40 Agonist
This compound is a novel, orally bioavailable small molecule identified as a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). nih.govbiospace.comnih.gov GPR40 is highly expressed in pancreatic beta cells and plays a crucial role in regulating insulin (B600854) secretion stimulated by glucose and free fatty acids. nih.govnih.gov
The agonistic activity of this compound at the GPR40 receptor enhances the body's natural glucose-sensing and insulin secretion mechanisms. nih.govbiospace.com In preclinical studies, activation of GPR40 by this compound was shown to stimulate glucose metabolism, enhance glucose responsiveness, and increase both insulin secretion and islet insulin content. nih.gov This mechanism of action positions this compound as a potential agent for conditions characterized by beta-cell dysfunction.
Further research has demonstrated that the therapeutic effects of this compound extend beyond glycemic control. Its activation of GPR40 has been shown to reduce inflammatory signaling and apoptosis in pancreatic beta cells. researchgate.netresearchgate.nete-enm.org Specifically, it has been observed to inhibit the production of reactive oxygen species (ROS) and reduce caspase 3 activity, promoting cell viability. researchgate.net In addition to its effects on insulin, this compound has been found to suppress glucagon (B607659) secretion from pancreatic islets, particularly under glucolipotoxic conditions, which are characteristic of type 2 diabetes. nih.govresearchgate.net
Preclinical Development Status and Originating Research Entities
This compound was discovered and developed by Connexios Life Sciences Pvt Ltd., a research and development company based in Bangalore, India, focused on therapeutics for metabolic disorders. nih.govbiospace.comtracxn.com The company, founded in 2003, advanced this compound through preclinical development, positioning it as an investigational new drug (IND)-ready candidate for diabetes. biospace.comtracxn.com Preclinical data on the compound were presented at the 71st Scientific Sessions of the American Diabetes Association in June 2011. biospace.com
Key preclinical findings include:
Studies in Zucker Diabetic Fatty (ZDF) Rats: In male ZDF rats, a model for type 2 diabetes, long-term oral administration of this compound for seven weeks demonstrated significant improvements in metabolic parameters. The treatment delayed the onset of fasting hyperglycemia by three weeks, reduced excursions in non-fasting glucose, and lowered levels of fasting free fatty acids and triglycerides. nih.govresearchgate.net Furthermore, a marked reduction in beta-cell apoptosis and an increase in PDX1 expression and insulin content were observed. nih.govresearchgate.net
Studies in Neonatally-Streptozotocin-Treated (n-STZ) Rats: In n-STZ rats, another model for diabetes, treatment with this compound enhanced insulin secretion in response to an oral glucose load. nih.gov This effect was persistent, with a "memory effect" observed for up to a week after treatment cessation. nih.gov The study also noted an increase in islet mRNA expression of key genes involved in glucose sensing and insulin production, such as GCK, PDX1, and insulin. nih.gov
Islet Studies: In isolated islets from both n-STZ rats and type 2 diabetic patients, this compound enhanced the responsiveness of islets to glucose and increased glucose-stimulated insulin secretion (GSIS) and islet insulin content. nih.govresearchgate.net It also improved glucose oxidation, as evidenced by increased islet ATP content. nih.govresearchgate.net
These preclinical studies collectively highlight the dual action of this compound: enhancing beta-cell function and insulin secretion while also preserving beta-cell health by reducing metabolic stress and inflammation. biospace.com
Preclinical Research Findings
| Parameter | ZDF Control Group | This compound Treated Group | Duration | Significance |
|---|---|---|---|---|
| Fasting Hyperglycemia Onset | Observed at study start | Delayed by 3 weeks | 7 weeks | - |
| Plasma Fructosamine (B8680336) | 237 ± 17 μmol/l | 111 ± 26 μmol/l | 7 weeks | p < 0.01 |
| Time Point | Fed Glucose Level (ZDF Control) | Fed Glucose Level (this compound Treated) |
|---|---|---|
| Day 0 | 155 ± 13 mg/dl | 152 ± 9.6 mg/dl |
| End of 7 Weeks | 403 ± 31 mg/dl | 305 ± 41 mg/dl |
Molecular and Cellular Mechanisms of Action of Cnx 011 67
Intracellular Signaling Pathways Activated by CNX-011-67
The binding of this compound to GPR40 initiates a well-defined intracellular signaling cascade, primarily involving Gq/11 protein coupling and subsequent modulation of calcium levels and ATP synthesis.
Gq/11 Protein Coupling and Phospholipase C (PLC) Activation
GPR40 is predominantly coupled to the Gαq/11 protein nih.govciteab.comguidetopharmacology.org. Activation of GPR40 by this compound leads to the activation of Phospholipase C (PLC) nih.govciteab.comciteab.comguidetopharmacology.org. This PLC activation results in the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG) citeab.com. Research findings indicate that the IP3 content in pancreatic islets is significantly enhanced upon the addition of this compound, consistent with the known signal transduction pathway of GPR40 involving PLC activation and subsequent intracellular calcium release via IP3 nih.gov. The this compound-induced calcium flux is dependent on the PLC pathway, as demonstrated by its abolition in the presence of the PLC inhibitor U73122 citeab.comxenbase.org.
Modulation of Cytoplasmic Calcium (Ca2+) Levels
A key consequence of GPR40 activation by this compound is the significant augmentation of cytosolic calcium ([Ca2+]) levels in pancreatic beta-cells, particularly under stimulatory glucose concentrations nih.gov. In NIT-1 insulinoma cells, exposure to stimulatory glucose alone resulted in a 43% increase in cytosolic [Ca2+]. The presence of this compound further increased these levels by an additional 24%, demonstrating a substantial potentiation of glucose-induced calcium flux nih.gov. This increase in cytosolic [Ca2+] is reliant on the presence of extracellular calcium, and its inhibition by nitrendipine, a voltage-dependent calcium channel blocker, abrogates the this compound-mediated increase nih.gov. The activated IP3, generated through the PLC pathway, diffuses to the endoplasmic reticulum (ER), triggering the release of stored Ca2+, which is a critical step in insulin (B600854) secretion.
Table 1: Impact of this compound on Cytoplasmic Calcium Levels in NIT-1 Cells
| Condition | Increase in Cytosolic [Ca2+] (%) | Reference |
| Stimulatory Glucose Alone | 43 | nih.gov |
| Stimulatory Glucose + this compound | Further 24 (Total 67) | nih.gov |
Influence on Mitochondrial Calcium Dynamics
Beyond its effects on cytosolic calcium, this compound also influences mitochondrial calcium dynamics. Activation of GPR40 by this compound has been shown to enhance mitochondrial calcium levels. In NIT-1 cells, while stimulatory glucose concentrations alone led to a 20% increase in mitochondrial [Ca2+], the addition of this compound resulted in a further 13% increase in mitochondrial Ca2+ levels nih.gov. This rise in mitochondrial [Ca2+] is believed to play a role in activating dehydrogenases within the citric acid cycle, thereby linking GPR40 activation to cellular energy metabolism.
Table 2: Impact of this compound on Mitochondrial Calcium Levels in NIT-1 Cells
| Condition | Increase in Mitochondrial [Ca2+] (%) | Reference |
| Stimulatory Glucose Alone | 20 | nih.gov |
| Stimulatory Glucose + this compound | Further 13 (Total 33) | nih.gov |
Impact on ATP Synthesis and Glucose Metabolism
This compound significantly enhances glucose metabolism and ATP synthesis within pancreatic islets nih.govguidetopharmacology.org. Acute treatment with this compound has been observed to increase cellular ATP content in islets nih.govguidetopharmacology.org. In islets isolated from neonatally-streptozotocin-treated (n-STZ) animals, which exhibit defective calcium-activated oxidative metabolism and ATP synthesis, this compound restored ATP synthesis in response to stimulatory glucose concentrations to nearly control levels, indicating an improvement in glucose metabolism nih.gov. The enhanced beta-cell glucose metabolism and subsequent ATP synthesis are crucial for activating voltage-gated Ca2+ channels, which in turn leads to the influx of extracellular Ca2+ and the exocytosis of insulin granules nih.gov.
Regulation of Gene Expression Profiles in Pancreatic Beta-Cells
This compound exerts a beneficial influence on the gene expression profiles within pancreatic beta-cells. It enhances the mRNA expression of genes critical for insulin synthesis and secretion, while simultaneously reducing the expression of genes associated with cellular stress and apoptosis guidetopharmacology.org. Specifically, this compound has been shown to restore the expression of genes such as PDX1 (Pancreatic and duodenal homeobox 1), INS1 (Insulin 1), and PC (Prohormone Convertase), which are often reduced under chronic glucolipotoxic conditions nih.govguidetopharmacology.org. Furthermore, treatment with this compound leads to a reduction in the expression of stress markers like TXNIP (Thioredoxin-interacting protein) and CHOP (C/EBP homologous protein) mRNA guidetopharmacology.org. Beyond these, GPR40 activation by this compound attenuates inflammatory signaling, decreases the gene expression of inflammatory cytokines such as TNFα, IL1β, and NOS2a, and reduces cellular oxidative and endoplasmic reticulum (ER) stresses citeab.com. The compound also promotes pro-survival signaling pathways, evidenced by increased phosphorylation of Akt/PKB and enhanced expression of BCL2 and PDX1 genes citeab.com.
Genes Involved in Insulin Synthesis and Secretion (e.g., INS1, PDX1, GCK)
This compound has been shown to positively impact the expression of genes critical for pancreatic beta-cell function, particularly those involved in insulin synthesis and secretion. Studies conducted in various models, including cultured rat islets under chronic glucolipotoxic conditions and neonatally-streptozotocin-treated (n-STZ) rats, demonstrate its efficacy. researchgate.netnih.govnih.govnih.gov
Treatment with this compound significantly enhances glucose-mediated insulin secretion and promotes insulin gene transcription. researchgate.netnih.gov A notable effect is the increased expression of pancreatic and duodenal homeobox 1 (PDX1), a master transcription factor essential for beta-cell development, function, and insulin gene expression. researchgate.netnih.govnih.govfrontiersin.org Furthermore, this compound improves islet insulin content. researchgate.netnih.govnih.gov
In conditions of chronic glucolipotoxicity, which typically reduce beta-cell function, this compound treatment has been observed to restore the mRNA expression levels of key genes such as PDX1, INS1 (insulin gene), and glucokinase (GCK) to levels comparable to those in control islets. nih.govresearchgate.net GCK is an enzyme vital for glucose phosphorylation, a rate-limiting step in glucose-stimulated insulin secretion. nih.govsmw.ch This restoration of gene expression contributes to improved glucose responsiveness and enhanced insulin secretion. nih.govnih.govresearchgate.net The compound also enhances glucose oxidation and increases islet ATP content, which is crucial for glucose-stimulated insulin secretion. researchgate.netnih.govresearchgate.net
The following table summarizes the reported effects of this compound on genes involved in insulin synthesis and secretion:
| Gene | Role in Insulin Biology | Effect of Chronic Glucolipotoxicity | Effect of this compound Treatment (under glucolipotoxic conditions) | Reference |
| INS1 | Insulin gene, synthesis | Reduced mRNA expression nih.gov | Restored mRNA expression nih.gov | nih.gov |
| PDX1 | Transcription factor for insulin gene, beta-cell function | Decreased mRNA expression nih.govnih.gov | Increased/Restored mRNA expression researchgate.netnih.govnih.govnih.govresearchgate.net | researchgate.netnih.govnih.govnih.govresearchgate.net |
| GCK | Glucose phosphorylation, ATP synthesis | Reduced mRNA expression nih.gov | Restored mRNA expression nih.govresearchgate.net | nih.govresearchgate.net |
Genes Associated with Cellular Stress and Apoptosis (e.g., TXNIP, CHOP)
Beyond its positive effects on insulin production, this compound also demonstrates protective actions against cellular stress and apoptosis in pancreatic beta cells. Beta-cell stress, often induced by conditions like glucolipotoxicity, can lead to the upregulation of pro-apoptotic genes and ultimately beta-cell death, contributing to the progression of diabetes. researchgate.netnih.govresearchgate.net
Research indicates that this compound treatment significantly reduces the expression of stress markers, including thioredoxin-interacting protein (TXNIP) and C/EBP homologous protein (CHOP) at the mRNA level. researchgate.netnih.govnih.gov TXNIP is recognized as a critical link between glucose toxicity and beta-cell apoptosis, and it mediates endoplasmic reticulum (ER) stress. nih.govresearchgate.netfrontiersin.org CHOP is a key transcription factor that plays a significant role in ER stress-induced apoptosis. nih.govresearchgate.netfrontiersin.org
The following table summarizes the reported effects of this compound on genes associated with cellular stress and apoptosis:
| Gene | Role in Cellular Stress/Apoptosis | Effect of Chronic Glucolipotoxicity | Effect of this compound Treatment (under glucolipotoxic conditions) | Reference |
| TXNIP | Mediator of glucose toxicity and beta-cell apoptosis, ER stress | Increased mRNA expression nih.gov | Reduced/Restored mRNA expression researchgate.netnih.govnih.govresearchgate.net | researchgate.netnih.govnih.govresearchgate.net |
| CHOP | Key transcription factor in ER stress-induced apoptosis | Increased mRNA expression nih.gov | Reduced/Restored mRNA expression researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |
Pharmacological Characterization of Cnx 011 67 in Preclinical Models
Effects on Pancreatic Beta-Cell Function
CNX-011-67 has demonstrated significant positive effects on pancreatic beta-cell function across various preclinical models, including enhancement of glucose-stimulated insulin (B600854) secretion, improvement of islet insulin content and biosynthesis, and preservation of beta-cell mass with a reduction in apoptosis.
Enhancement of Glucose-Stimulated Insulin Secretion (GSIS)
Studies have consistently shown that this compound stimulates glucose-stimulated insulin secretion (GSIS) nih.govresearchgate.net. Chronic treatment with this compound in neonatally streptozotocin-treated (n-STZ) rats, a model exhibiting reduced beta-cell number and increased beta-cell stress akin to human diabetic patients, led to enhanced glucose responsiveness and phasic GSIS nih.gov. Specifically, acute treatment with this compound induced a significant increase in insulin secretion in response to oral glucose stimulation in n-STZ rats nih.gov.
In male Zucker Diabetic Fatty (ZDF) rats, an insulin-resistant model, a 7-week treatment with this compound significantly enhanced insulin secretion following an oral glucose load nih.govresearchgate.net. Quantitative analysis revealed that this compound-treated animals exhibited a significantly higher area under the curve (AUC) for insulin (0-120 minutes) and a significantly lower AUC for glucose (0-120 minutes) compared to ZDF control animals during an oral glucose tolerance test, indicating improved glucose clearance and insulin response researchgate.net.
Table 1: Effects of this compound on Glucose and Insulin AUC in ZDF Rats (0-120 minutes post-glucose load)
| Parameter | ZDF Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | Statistical Significance |
| Insulin AUC (ng/mlmin) | 926 ± 52 | 1093 ± 46 | p < 0.05 researchgate.net |
| Glucose AUC (mg/dlmin) | 37716 ± 2767 | 29641 ± 1712 | p < 0.05 researchgate.net |
Furthermore, this compound was able to restore GSIS in rat islets that had been exposed to chronic glucolipotoxic conditions, which typically reduce glucose-stimulated insulin secretion nih.govresearchgate.net. Importantly, this compound also increased GSIS in human islets isolated from T2DM patients, which were otherwise non-responsive to elevated glucose concentrations nih.gov.
Improvement of Islet Insulin Content and Insulin Biosynthesis
This compound has been shown to simultaneously enhance islet insulin content biospace.com. Chronic treatment with the compound for eight weeks in n-STZ rats resulted in significant changes in the expression of genes involved in insulin synthesis, leading to an enhanced insulin content within the islets nih.gov. Islets from n-STZ-CNX-011-67 treated animals demonstrated a 41% increase in insulin content when compared to the n-STZ group (P < 0.05) nih.gov. This was accompanied by an observed increase in insulin biosynthesis upon exposure to 16.7 mM glucose nih.gov.
Table 2: Impact of this compound on Islet Insulin Content in n-STZ Rats
| Group | Change in Insulin Content (compared to Sham Control) | Change in Insulin Content (compared to n-STZ) | Statistical Significance |
| n-STZ | 48% decrease nih.gov | N/A | p < 0.001 nih.gov |
| n-STZ-CNX-011-67 | N/A | 41% increase nih.gov | p < 0.05 nih.gov |
In cultured rat islets subjected to chronic glucolipotoxic conditions, this compound treatment significantly increased islet insulin content nih.govresearchgate.net. The compound also enhances the mRNA expression of critical genes involved in insulin synthesis, such as pancreatic and duodenal homeobox 1 (PDX1) and insulin 1 (INS1) nih.gov.
Preservation of Beta-Cell Mass and Reduction of Beta-Cell Apoptosis
A crucial aspect of this compound's pharmacological profile is its ability to reduce metabolic stress in beta cells and consequently decrease apoptosis biospace.com. Studies in male ZDF rats demonstrated that this compound treatment reduced beta-cell apoptosis nih.govresearchgate.netrjdnmd.orgfrontiersin.orgresearchgate.net. The number of TUNEL-positive apoptotic beta cells was significantly lower in this compound treated animals (29 ± 5) compared to ZDF control animals (47 ± 9), representing an approximate 35% reduction in apoptosis-positive nuclei nih.gov.
Table 3: Reduction of Beta-Cell Apoptosis by this compound in ZDF Rats
| Group | TUNEL-positive Apoptotic Beta Cells (Count ± SEM) | Percentage Reduction in Apoptosis |
| ZDF Control | 47 ± 9 nih.gov | N/A |
| This compound Treated | 29 ± 5 nih.gov | ~35% nih.gov |
Modulation of Glucagon (B607659) Secretion
In addition to its beneficial effects on beta-cell function, this compound also modulates glucagon secretion, a key counter-regulatory hormone in glucose homeostasis.
Suppression of Glucagon Release from Pancreatic Islets
Activation of GPR40 by this compound has been shown to suppress glucagon secretion nih.govnih.govresearchgate.netresearchgate.net. In intact rat islets, glucagon secretion is naturally suppressed under elevated glucose concentrations, and this compound further enhanced this suppression nih.govnih.govresearchgate.netresearchgate.net. Specifically, in the presence of high glucose, this compound treatment significantly reduced glucagon secretion from 20.5 ± 0.3 pg/islet to 12.0 ± 1.1 pg/islet (P < 0.001) researchgate.netnih.gov.
Table 4: Effect of this compound on Glucagon Secretion from Rat Islets (pg/islet)
| Condition | Glucagon Secretion (Mean ± SEM) | Statistical Significance |
| High Glucose (11 mM) | 20.5 ± 0.3 researchgate.netnih.gov | N/A |
| High Glucose (11 mM) + this compound | 12.0 ± 1.1 researchgate.netnih.gov | p < 0.001 researchgate.netnih.gov |
Furthermore, in islets cultured under chronic glucolipotoxic (GL) conditions, which typically lead to increased high glucose-mediated glucagon secretion and content, GPR40 activation by this compound effectively reduced both nih.govnih.govresearchgate.netresearchgate.net. Chronic this compound treatment under GL conditions resulted in a partial but significant reduction in glucagon content from 219.6 ± 8.1 pg/islet (GL control) to 174.4 ± 16.1 pg/islet (P < 0.05) researchgate.net.
Assessment of Pre-Proglucagon Gene (GCG) Expression
Despite the observed suppression of glucagon secretion and reduction in glucagon content, studies have consistently shown that the expression of the pre-proglucagon gene (GCG) remains unchanged under glucolipotoxicity, both in the presence and absence of GPR40 activation by this compound nih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.nethpcr.jp. This suggests that this compound's suppressive effect on glucagon secretion is mediated through mechanisms other than direct transcriptional regulation of the GCG gene nih.gov. Similar observations regarding GCG expression were made in alpha-TC1, a pancreatic alpha-cell line nih.gov.
Impact on Metabolic Parameters in Animal Models
Preclinical studies, primarily conducted in male Zucker Diabetic Fatty (ZDF) rats and neonatally-streptozotocin-treated (n-STZ) rats, have demonstrated significant improvements in various metabolic parameters following treatment with this compound nih.govnih.govresearchgate.netnih.govresearchgate.net.
Glucose Responsiveness and Glucose Tolerance
In an oral glucose tolerance test (OGTT) performed on day 42 of a 7-week study in ZDF rats, the 0-30' insulin Area Under the Curve (AUC) was significantly higher in this compound treated animals (291 ± 11) compared to ZDF control animals (249 ± 11) (p < 0.05) nih.gov. Correspondingly, the 0-30' glucose AUC was significantly lower in the treated group (6389 ± 207) compared to controls (8964 ± 576) (p < 0.01) nih.gov. An 8-hour glucose profile in the fed state also showed an 18% reduction in glucose AUC in treated animals compared to vehicle controls researchgate.net.
Table 1: Glucose and Insulin AUC in OGTT (Day 42) in ZDF Rats
| Parameter | ZDF Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | p-value |
| 0-30' Insulin AUC | 249 ± 11 | 291 ± 11 | < 0.05 |
| 0-30' Glucose AUC | 8964 ± 576 | 6389 ± 207 | < 0.01 |
| 8-hr Fed Glucose AUC | (Control Baseline) | 18% Reduction | N/A |
Regulation of Hyperglycemia (Fasting and Non-Fasting)
Treatment with this compound delayed the onset of fasting hyperglycemia by 3 weeks in male ZDF rats nih.govnih.govresearchgate.net. By the end of a 7-week study, fasting glucose levels in ZDF control animals reached 204 ± 32 mg/dl, whereas in this compound treated animals, they were significantly lower at 133 ± 12 mg/dl nih.gov. The compound also effectively reduced non-fasting glucose excursions nih.govnih.govresearchgate.net.
Regarding long-term glycemic control markers, this compound significantly reduced plasma fructosamine (B8680336) levels. In treated animals, fructosamine was 111 ± 26 µmol/l, which was significantly lower than 237 ± 17 µmol/l in control ZDF animals (p < 0.01) nih.govresearchgate.net. While a reduction in HbA1c from 5.5% (untreated) to 5.18% (treated) was observed, this difference was not statistically significant in one study nih.govresearchgate.net.
Table 2: Fasting Glucose and Fructosamine Levels in ZDF Rats (7 Weeks)
| Parameter | ZDF Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | p-value |
| Fasting Glucose (mg/dl) | 204 ± 32 | 133 ± 12 | N/A |
| Plasma Fructosamine (µmol/l) | 237 ± 17 | 111 ± 26 | < 0.01 |
Influence on Free Fatty Acids and Triglyceride Levels
This compound demonstrated a significant reduction in both serum free fatty acids (FFA) and triglyceride levels in ZDF rats nih.govnih.govresearchgate.netresearchgate.net. At the end of the third week of treatment, plasma FFA levels in the this compound treated group were 0.97 ± 0.05 mmol/l, a significant decrease from 1.27 ± 0.02 mmol/l in ZDF control animals (p < 0.01) nih.gov. Similarly, triglyceride levels in the treated group were 263 ± 20 mg/dl, significantly lower than 370 ± 16 mg/dl in controls (p < 0.01) nih.gov. These differences persisted until the end of the study nih.gov.
Table 3: Serum Free Fatty Acids and Triglyceride Levels in ZDF Rats (Week 3)
| Parameter | ZDF Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | p-value |
| Plasma FFAs (mmol/l) | 1.27 ± 0.02 | 0.97 ± 0.05 | < 0.01 |
| Triglycerides (mg/dl) | 370 ± 16 | 263 ± 20 | < 0.01 |
Effects on Systemic Insulin Signaling (e.g., HOMA-IR, p-Akt in adipocytes)
Treatment with this compound resulted in a reduction in Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), an indicator of insulin resistance nih.govnih.govresearchgate.netresearchgate.net. Specifically, HOMA-IR values were reported as 41.82 ± 2.59 in the treated group versus 64.26 ± 6.2 in the untreated group researchgate.net.
The compound also enhanced insulin signaling in peripheral tissues, as evidenced by increased levels of phosphorylated Akt (p-Akt) in adipocytes from this compound treated animals nih.govresearchgate.netresearchgate.net. In ZDF control animals, a notable decrease in p-Akt to total-Akt levels (14%, 22%, and 34%) was observed in adipose, muscle, and liver tissues, respectively, which was improved with this compound treatment nih.govresearchgate.net. This enhanced insulin delivery and action in adipocytes is suggested to contribute to the observed reduction in serum free fatty acid levels by decreasing lipolysis nih.govresearchgate.net.
Anti-Inflammatory and Anti-Stress Effects in Beta-Cells
Beyond its direct metabolic effects, this compound has demonstrated significant anti-inflammatory and anti-stress properties within pancreatic beta-cells, which are crucial for preserving beta-cell function and mass in diabetic conditions researchgate.netnih.govnih.gov.
Reduction of Inflammatory Signaling (e.g., JNK, NFκB)
This compound effectively reversed inflammatory signaling pathways, such as JNK and NFκB activation, which were mimicked by exposure to pro-inflammatory cytokines like TNFα and IL1β in NIT1 insulinoma cells and rat islets researchgate.netnih.govnih.govresearchgate.netfrontiersin.org. This pharmacological activation of GPR40 by this compound also led to a reduction in inflammation-mediated oxidative and endoplasmic reticulum (ER) stresses nih.govnih.govresearchgate.net.
Importantly, this compound decreased inflammation-induced apoptosis in beta-cells nih.govnih.govresearchgate.net. This protective effect was associated with increased phosphorylation of Akt/PKB and enhanced expression of pro-survival genes such as BCL2 and PDX1 nih.govnih.gov. Furthermore, this compound restored the inflammation-mediated inhibition on both insulin secretion and intracellular insulin content nih.govnih.gov. In cultured rat islets subjected to glucolipotoxic conditions, this compound treatment reduced the expression of IL-1β, TXNIP, and CHOP mRNA, and significantly decreased beta-cell apoptosis by 25 ± 3% researchgate.net.
Table 4: Impact of this compound on Inflammatory and Stress Markers in Beta-Cells
| Parameter | Inflammatory Conditions (Control) | This compound Treatment | Effect |
| JNK phosphorylation | Increased | Reversed | Reduced |
| NFκB activation | Increased | Reversed | Reduced |
| Oxidative stress | Increased | Reduced | Reduced |
| Endoplasmic Reticulum (ER) stress | Increased | Reduced | Reduced |
| Beta-cell apoptosis | Increased | Decreased | Reduced |
| IL-1β mRNA expression | Increased | Reduced | Reduced |
| TXNIP mRNA expression | Increased | Reduced | Reduced |
| CHOP mRNA expression | Increased | Reduced | Reduced |
| Akt/PKB phosphorylation | Decreased | Increased | Enhanced |
| BCL2 gene expression | Decreased | Enhanced | Enhanced |
| PDX1 gene expression | Decreased | Enhanced | Enhanced |
| Insulin secretion | Inhibited | Restored | Restored |
| Intracellular insulin content | Reduced | Restored | Restored |
Structure Activity Relationship Sar Studies of Cnx 011 67 Analogues
Identification of Key Structural Motifs for GPR40 Agonistic Activity
GPR40 is primarily activated by medium- and long-chain free fatty acids (FFAs), which serve as its endogenous ligands zhanggroup.org. A fundamental structural requirement for GPR40 agonistic activity is the presence of a free carboxyl group, which is critical for binding to the receptor zhanggroup.org. Beyond this, the length of the aliphatic chain significantly influences the agonistic potency. Research indicates that the activity of GPR40 agonists generally increases with chain length, peaking for fatty acids with approximately 15 carbons (C15), and subsequently decreasing with further extension beyond C15 zhanggroup.org. This suggests an optimal hydrophobic pocket or interaction site within the GPR40 receptor that accommodates fatty acid chains of a specific length.
CNX-011-67, as a highly potent GPR40 agonist, is presumed to possess structural motifs that effectively mimic or interact with the GPR40 binding site in a manner similar to optimal endogenous fatty acids, leveraging these key structural requirements for strong agonistic activity selleckchem.comnih.gov.
Correlation Between Chemical Structure and Biological Efficacy
The biological efficacy of GPR40 agonists is directly correlated with their ability to activate the receptor, leading to downstream signaling events such as enhanced glucose-stimulated insulin (B600854) secretion. The potency of these compounds is highly dependent on their chemical structure, particularly the characteristics of their fatty acid-like components. For instance, the observed bell-shaped curve for potency versus carbon chain length (increasing from C6 to C15, then decreasing beyond C15) highlights the importance of precise structural dimensions for optimal GPR40 activation zhanggroup.org.
This compound demonstrates remarkable biological efficacy as a GPR40 agonist, exhibiting an EC50 of 0.24 nM for human GPR40 nih.gov. This high potency suggests that this compound's chemical structure is finely tuned to achieve strong receptor activation, potentially by optimizing interactions within the GPR40 binding pocket. While specific, detailed comparative SAR data for this compound analogues were not extensively available in the public domain search results, its reported potency positions it among highly effective GPR40 activators. For comparative purposes, another well-studied GPR40 agonist, TAK-875 (Fasiglifam), has an EC50 of 14 nM for human GPR40 in CHO cell lines, illustrating the range of potencies observed among synthetic GPR40 agonists selleckchem.com.
The table below summarizes key efficacy data for this compound and a prominent comparator, TAK-875, illustrating their potent GPR40 agonistic activity.
| Compound Name | Target | Activity/Potency (EC50) | Notes |
| This compound | GPR40 | 0.24 nM (human GPR40) | Highly potent and selective small molecule agonist nih.gov. |
| TAK-875 | GPR40 | 14 nM (human GPR40) | Selective and orally bioavailable agonist selleckchem.com. |
This table represents key data points for GPR40 agonists, illustrating principles often explored in SAR studies.
Methodological Approaches in Cnx 011 67 Research
Biochemical and Molecular Assays
ATP Level Determination
Studies investigating CNX-011-67 have included the determination of adenosine (B11128) triphosphate (ATP) levels to assess its influence on glucose metabolism and energy synthesis within pancreatic islets. These experiments typically involve culturing rat islets under specific conditions, such as glucolipotoxic medium, for an extended period (e.g., 72 hours) nih.govresearchgate.net. Following this, islets are incubated with varying glucose concentrations, with or without the presence of this compound nih.govresearchgate.net. ATP levels are subsequently estimated using commercially available ATP determination kits nih.govresearchgate.net.
Research findings indicate that this compound significantly enhances glucose metabolism and ATP synthesis nih.gov. Under chronic glucolipotoxic conditions, the glucose-mediated increase in ATP levels was notably reduced; however, chronic activation by this compound effectively reversed this effect and significantly enhanced islet ATP content nih.gov. This increase in islet ATP content suggests an improvement in glucose oxidation within the beta-cells nih.govnih.gov. Furthermore, acute treatment of islets with this compound has been shown to enhance cellular ATP content researchgate.net. The release of ATP from beta-cells during insulin (B600854) granule exocytosis is also noted for its role in inhibiting glucagon (B607659) secretion researchgate.net.
Histopathological and Morphological Assessments
Detailed histopathological and morphological assessments have been crucial in understanding the effects of this compound on pancreatic tissue and beta-cell structure.
Immunohistochemical analysis of pancreatic tissue has been performed to evaluate the expression and localization of key markers such as insulin and pancreatic and duodenal homeobox 1 (PDX1). Pancreas samples from both control and this compound-treated animals, particularly male ZDF rats, were subjected to these analyses nih.govnih.gov.
Methods involved immunofluorescent staining for insulin content, often utilizing Fluorescein Isothiocyanate (FITC) for visualization researchgate.netnih.gov. Double immunofluorescence staining was also employed to simultaneously visualize PDX1 (using a red fluorophore like Alexa Fluor 555) and insulin (using FITC) researchgate.netnih.govresearchgate.net.
The results demonstrated a significant increase in PDX1 expression and insulin content in the pancreas of this compound-treated animals nih.govnih.gov. Compared to ZDF control animals, this compound treatment led to a marked improvement in islet morphology and displayed intense PDX1 immunostaining nih.gov. While ZDF control animals exhibited a reduction in PDX1-positive nuclei, this compound-treated animals showed a notable improvement in the number of these nuclei nih.gov. The immunostaining intensity for insulin in beta-cells, which was poor in ZDF controls, also improved with treatment researchgate.net.
The following table summarizes the observed changes in PDX1-positive nuclei:
| Group | PDX1-positive nuclei (Mean ± SEM) |
| Lean Control | 650 ± 49 nih.gov |
| ZDF Control | 461 ± 48 nih.gov |
| This compound Treated | 589 ± 43 nih.gov |
Electron microscopy has been utilized to provide high-resolution insights into the ultrastructural changes within beta-cells following this compound treatment. Pancreatic tissue from experimental animals was prepared for electron microscopic evaluation, typically involving fixation in 3% glutaraldehyde (B144438) for 24 hours, followed by washing and post-fixation nih.govnih.govnih.gov.
Electron microscope images of beta-cells from treated animals, including those from n-STZ-CNX-011-67 rats, revealed significant improvements compared to control groups researchgate.netnih.gov. A key finding was the increased number of dense-core insulin granules in treated animals researchgate.netnih.gov. These granules were observed to be similar in preponderance to those found in islets from sham control rats, with an increased number of granules docked at the membrane and prepared for release upon glucose stimulation nih.gov. Furthermore, the health of mitochondria and endoplasmic reticulum within the beta-cells was noted to be restored in the treatment groups researchgate.net. Electron micrographs were typically captured at various magnifications, including 4800x, 11000x, and 23000x, to allow for detailed examination of subcellular features researchgate.netresearchgate.net.
Future Research Directions and Therapeutic Potential in Preclinical Contexts
Exploring Broader Therapeutic Applications Beyond Pancreatic Beta-Cells (e.g., other GPR40 expressing tissues)
While the primary focus of CNX-011-67 research has been on its effects on pancreatic beta-cells, the GPR40 receptor is also expressed in other tissues, opening avenues for broader therapeutic applications. nih.govnih.gov GPR40 is found in endocrine cells of the gastrointestinal tract, the brain, and hepatocytes, suggesting that its activation could yield benefits beyond glucose-dependent insulin (B600854) secretion. nih.govnih.govresearchgate.net
Future preclinical research should investigate the effects of this compound on:
Incretin (B1656795) Secretion: GPR40 activation in enteroendocrine L-cells is known to stimulate the release of glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov Investigating the potential of this compound to enhance GLP-1 secretion could reveal a dual mechanism of action, contributing to improved glycemic control and potentially appetite suppression. researchgate.netnih.gov
Hepatic Function: GPR40 is expressed in hepatocytes, and its activation has been linked to beneficial effects in diet-induced hepatic steatosis in preclinical models. researchgate.net Research into this compound could explore its potential to mitigate lipid accumulation and inflammation in the liver. researchgate.net
Anti-inflammatory and Neuroprotective Effects: Growing evidence suggests that GPR40 activation is associated with beneficial effects against metabolic stress and inflammation in various cell types. researchgate.net For instance, the GPR40 agonist this compound has been shown to reduce chronic inflammation-induced endoplasmic reticulum (ER) stress and cell death in pancreatic β-cells. researchgate.net Preliminary research on other GPR40 agonists indicates potential neuroprotective effects by modulating inflammatory pathways in the brain. nih.gov Exploring these anti-inflammatory and cytoprotective properties of this compound in other relevant tissues represents a promising area of investigation. researchgate.netsemanticscholar.org
Investigation of Long-Term Effects on Disease Progression in Preclinical Models
Long-term studies in preclinical models of type 2 diabetes have provided significant evidence for the potential of this compound to alter disease progression. nih.govfigshare.com
In a 7-week study, treatment of male Zucker Diabetic Fatty (ZDF) rats with this compound delayed the onset of fasting hyperglycemia by three weeks compared to the vehicle control group. nih.govendocrine-abstracts.org At the end of the study, the treated group exhibited significantly lower fasting glucose levels. nih.gov Furthermore, the treatment led to a significant reduction in plasma fructosamine (B8680336), a marker of glycemic control over several weeks. nih.gov
Another long-term study conducted over 8 weeks in neonatally-streptozotocin-treated (n-STZ) female rats demonstrated persistent efficacy. figshare.com Treatment with this compound enhanced insulin secretion in response to an oral glucose load, and this improved function persisted for a week even after treatment cessation, suggesting a potential "memory effect." figshare.com
Key long-term benefits observed in these preclinical models include:
Improved Glycemic Control: Chronic treatment consistently reduced both fasting and non-fasting glucose excursions. nih.govnih.gov
Preservation of Beta-Cell Function: this compound treatment enhanced the glucose sensitivity of beta-cells, increased glucose-stimulated insulin secretion (GSIS), and improved islet insulin content. nih.govfigshare.comnih.gov This was associated with a significant increase in the expression of crucial genes for beta-cell function and insulin synthesis, such as PDX1, INS1, GCK, and PC. nih.govnih.gov
Reduced Beta-Cell Apoptosis: In ZDF rats, this compound treatment resulted in a ~35% reduction in TUNEL-positive apoptotic beta-cells compared to the control group, indicating a significant protective effect on beta-cell mass. nih.gov
Enhanced Insulin Signaling: Beyond the pancreas, this compound improved insulin signaling in peripheral tissues. In treated ZDF rats, levels of phosphorylated AKT (p-AKT) were markedly increased in adipose tissue, skeletal muscle, and liver, suggesting enhanced insulin sensitivity. nih.govresearchgate.net
Table 1: Effects of 7-Week this compound Treatment on Metabolic Parameters in Male ZDF Rats
| Parameter | ZDF Control Group | ZDF + this compound Group | Outcome |
|---|---|---|---|
| Fasting Hyperglycemia Onset | After 4 weeks | After 7 weeks | 3-week delay nih.gov |
| Final Fasting Glucose | 204 ± 32 mg/dl | 133 ± 12 mg/dl | Significant Reduction nih.gov |
| Plasma Fructosamine | 237 ± 17 μmol/l | 111 ± 26 μmol/l | Significant Reduction (p < 0.01) nih.gov |
| Beta-Cell Apoptosis | 47 ± 9 (TUNEL-positive cells) | 29 ± 5 (TUNEL-positive cells) | ~35% Reduction nih.gov |
| PDX1 Expression | 461 ± 48 (positive nuclei) | 589 ± 43 (positive nuclei) | Marked Improvement nih.gov |
These findings strongly suggest that long-term therapy with this compound could provide robust glycemic control while also preserving the function and mass of islet beta-cells, thereby potentially slowing the progression of type 2 diabetes. nih.govendocrine-abstracts.org
Research into Potential Combinatorial Approaches with Other Anti-Diabetic Agents in Preclinical Settings
While this compound has demonstrated robust efficacy as a monotherapy in preclinical models, exploring its use in combination with other anti-diabetic agents is a critical next step. The complex pathophysiology of type 2 diabetes often necessitates multi-target therapeutic approaches. Combining agents with complementary mechanisms of action can lead to additive or synergistic effects, improving glycemic control and potentially allowing for lower doses of individual drugs.
Currently, specific preclinical studies investigating this compound in combination with other anti-diabetic agents are not extensively reported in the available literature. However, the rationale for such combinations is strong. For example, pairing this compound with an agent that primarily improves insulin sensitivity, such as metformin, could be highly effective. Metformin reduces hepatic glucose production and enhances peripheral insulin sensitivity, which would complement the glucose-dependent insulin secretion mechanism of this compound. nih.gov
Future preclinical research should be designed to evaluate combinations of this compound with established anti-diabetic drug classes, including:
Metformin: To assess synergistic effects on glycemic control and insulin sensitivity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Since both GPR40 activation and DPP-4 inhibition can increase levels of active GLP-1, this combination could have an additive effect on the incretin axis. semanticscholar.org
Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors: Combining the insulin-dependent mechanism of this compound with the insulin-independent mechanism of SGLT2 inhibitors (which increase urinary glucose excretion) could provide comprehensive glycemic control.
These studies would be essential to identify optimal therapeutic pairings, evaluate potential synergistic benefits, and build a foundation for future clinical development of combination therapies involving this compound.
Addressing Research Gaps in GPR40 Signaling and Agonist Development
Despite the promise of GPR40 agonists like this compound, several research gaps in the broader field of GPR40 signaling and agonist development remain to be addressed.
Downstream Signaling Pathways: While it is established that GPR40 activation couples to Gαq/11 proteins, leading to phospholipase C activation and an increase in intracellular calcium, the full spectrum of downstream signaling is not completely understood. Further research is needed to clarify how GPR40 signaling integrates with other pathways to regulate not only insulin secretion but also gene expression, cell survival, and potential anti-inflammatory effects. researchgate.net
Chronic Activation and Beta-Cell Health: A key debate in the field has been whether chronic GPR40 activation could lead to beta-cell exhaustion or lipotoxicity. While preclinical studies with this compound show protective effects and improved beta-cell health, continued long-term investigation is necessary to definitively answer this question for this new generation of agonists. nih.govendocrine-abstracts.org
Mechanisms of Liver Toxicity with Earlier Agonists: The clinical development of the first-generation GPR40 agonist, TAK-875, was halted due to liver toxicity observed in a small percentage of patients. researchgate.net The mechanisms, which may be compound-specific and related to factors like acyl glucuronide formation, are still being investigated. researchgate.net Future research on newer agonists like this compound should include thorough preclinical toxicological studies to ensure a distinct and safer profile.
Gut-Restricted Agonists: An emerging strategy is the development of gut-restricted GPR40 agonists. researchgate.netnih.gov This approach aims to leverage the GPR40-mediated stimulation of incretin (GLP-1) secretion from the gut while minimizing systemic exposure, thereby potentially avoiding off-target effects. researchgate.netnih.gov Research into whether this compound has significant effects on gut incretin secretion could inform its positioning and the development of future tissue-specific agonists.
Addressing these research gaps will be crucial for optimizing the therapeutic potential of GPR40 agonists and ensuring the successful clinical translation of promising candidates like this compound.
Conclusion
Summary of Key Preclinical Findings for CNX-011-67
This compound is a highly potent and selective small molecule agonist for the G protein-coupled receptor 40 (GPR40), with an EC50 of 0.24 nM for human GPR40. nih.gov Preclinical studies, primarily in rodent models of type 2 diabetes, have demonstrated its potential in improving glycemic control and preserving pancreatic beta-cell function.
In male Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, a seven-week treatment with this compound yielded significant metabolic improvements. nih.govnih.gov The treatment delayed the onset of fasting hyperglycemia by three weeks, enhanced insulin (B600854) secretion in response to an oral glucose load, and reduced levels of nonfasting glucose, fasting free fatty acids, and triglycerides. nih.govnih.govresearchgate.net Furthermore, a significant reduction in plasma fructosamine (B8680336), a marker of glycemic control over a shorter period than HbA1c, was observed in the treated group. nih.gov While there was a trend towards lower HbA1c, the difference was not statistically significant in this specific study. nih.gov
The compound also demonstrated protective effects on pancreatic beta cells. Treatment with this compound was associated with a reduction in beta-cell apoptosis, with approximately a 35% decrease in apoptotic nuclei observed in treated ZDF rats compared to controls. nih.gov This was accompanied by an improvement in islet morphology and an increase in the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a key transcription factor for beta-cell function and development. nih.gov
Studies using neonatally-streptozotocin-treated (n-STZ) female rats, another model of diabetes, further support these findings. nih.gov Treatment for eight weeks enhanced insulin secretion following a glucose challenge, and this improved response persisted for a week even after the treatment was stopped, suggesting a potential "memory effect". nih.gov In isolated islets from these rats, this compound increased glucose-induced insulin secretion and islet insulin content. nih.gov Similar positive effects on insulin secretion were also observed in islets isolated from human patients with type 2 diabetes, which were otherwise non-responsive to glucose. nih.govresearchgate.net
At the molecular level, this compound's mechanism involves enhancing the glucose responsiveness of pancreatic islets. nih.govresearchgate.net Under conditions of chronic glucolipotoxicity, which mimics the diabetic state, this compound restored glucose-stimulated insulin secretion and islet insulin content. nih.govnih.gov It also enhanced glucose metabolism by increasing islet ATP content. nih.govresearchgate.net Furthermore, the compound showed anti-inflammatory and anti-apoptotic effects by reducing the expression of stress-related genes like TXNIP and CHOP and down-regulating inflammatory pathways. nih.govresearchgate.netresearchgate.net Activation of GPR40 by this compound was also found to suppress glucagon (B607659) secretion from pancreatic islets under high glucose conditions, which is another beneficial effect for glycemic control. researchgate.net
Table 1: Effects of this compound in Male ZDF Rats after 7 Weeks of Treatment
| Parameter | Vehicle Control | This compound Treated | Significance |
|---|---|---|---|
| Plasma Fructosamine (μmol/l) | 237 ± 17 | 111 ± 26 | p < 0.01 |
| Beta-Cell Apoptosis (TUNEL-positive nuclei) | 47 ± 9 | 29 ± 5 | Significant reduction (~35%) |
| Fasting Free Fatty Acids | Elevated | Reduced | p < 0.05 |
| Serum Triglycerides | Elevated | Reduced | p < 0.05 |
Data sourced from a study on male ZDF rats. nih.govresearchgate.net
Table 2: Effects of this compound on Islet Gene Expression under Glucolipotoxic Conditions
| Gene | Condition | Effect of this compound |
|---|---|---|
| PDX1 | Expression reduced | Restored expression to wild type levels |
| INS1 (Insulin) | Expression reduced | Restored expression to wild type levels |
| TXNIP | Expression increased | Restored expression to wild type levels |
| CHOP | Expression increased | Restored expression to wild type levels |
| GCK (Glucokinase) | Expression reduced | Significantly enhanced expression |
Data from studies on cultured rat islets. nih.gov
Significance of this compound as a GPR40 Agonist in Metabolic Research
This compound holds considerable significance in metabolic research primarily due to its role as a potent and selective agonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). patsnap.com The comprehensive preclinical data generated for this compound validates GPR40 as a promising therapeutic target for type 2 diabetes. nih.govresearchgate.net The research demonstrates that activating this receptor can simultaneously address several key pathophysiological defects of the disease.
The findings that this compound enhances insulin secretion in a glucose-dependent manner are particularly important. nih.govpatsnap.com This glucose-dependency suggests a lower risk of hypoglycemia compared to other insulin secretagogues, a significant advantage in diabetes therapy. patsnap.com The compound's ability to not only boost insulin secretion but also to increase insulin gene transcription and islet insulin content points to a more profound and potentially durable effect on beta-cell function. nih.govnih.gov
Moreover, the research on this compound has contributed to understanding the broader roles of GPR40 activation beyond insulin secretion. The demonstrated effects on reducing beta-cell apoptosis and inflammation highlight a potential for disease modification by preserving beta-cell mass and function, which are progressively lost in type 2 diabetes. nih.govresearchgate.net By showing that GPR40 activation can mitigate the detrimental effects of glucolipotoxicity, this compound serves as a valuable chemical tool to explore the mechanisms linking metabolic stress to beta-cell failure. nih.govresearchgate.net
The collective preclinical evidence for this compound suggests that long-term therapy with a GPR40 agonist could provide effective glycemic control while also improving the health and function of pancreatic islets. nih.govnih.gov These studies underscore the potential of targeting GPR40 as a beneficial strategy for the treatment of type 2 diabetes mellitus. nih.gov
Q & A
Q. What is the mechanistic basis of CNX-011-67’s glucose-dependent insulin secretion?
this compound acts as a GPR40 agonist, enhancing insulin secretion in a glucose-dependent manner by amplifying intracellular calcium signaling in pancreatic β-cells. Experimental validation includes measuring insulin secretion in isolated islets from type 2 diabetic patients and n-STZ rats under varying glucose concentrations (5–16.7 mM). Researchers should use static incubation or perifusion assays to replicate these conditions, with insulin quantified via ELISA .
Q. Which experimental models are most appropriate for studying this compound’s efficacy?
- In vivo : Male ZDF rats (a type 2 diabetes model) for long-term studies on β-cell preservation and glycemic control .
- In vitro : Human islets or rodent islets cultured under chronic glucolipotoxic (GL) conditions to mimic diabetic pathophysiology .
- Rationale: These models capture glucose responsiveness, insulin dynamics, and β-cell apoptosis, critical for translational relevance .
Q. How is glucose and insulin AUC (Area Under the Curve) analysis applied in this compound studies?
AUC quantifies total glycemic or insulinemic response over time (e.g., 0–120 min for glucose, 0–30 min for acute insulin secretion). For this compound, AUC comparisons between treatment and control groups (e.g., n-STZ rats) reveal dose-dependent improvements in glucose tolerance and insulin secretion. Use trapezoidal integration of time-concentration curves for consistency .
Advanced Research Questions
Q. How does this compound reconcile contradictory findings on glucagon suppression?
Under chronic GL conditions, this compound reduces α-cell glucagon content by 20.6% (P < 0.05) and secretion by 34% (P < 0.01) despite unchanged GCG transcription. However, conflicting studies report no glucagon suppression, possibly due to differences in GPR40 receptor density or α/β-cell crosstalk. Researchers should validate using α-cell-specific GPR40 knockdown models and standardized assay conditions (e.g., 1 mM glucose for glucagon stimulation) .
Q. What methodological challenges arise in assessing this compound’s chronic β-cell preservation?
- Key endpoints : PDX1 immunostaining (β-cell identity), TUNEL assays (apoptosis), and insulin content quantification after 7-week treatments in ZDF rats.
- Pitfalls : Confounding factors like systemic inflammation or compensatory mechanisms require controlled pair-feeding and sham-operated controls. Longitudinal studies must account for age-related β-cell decline in ZDF rats .
Q. Why does this compound show divergent effects on insulin gene transcription versus glucagon?
In GL-treated islets, this compound restores insulin mRNA levels but does not alter GCG transcription. This suggests GPR40 signaling preferentially modulates β-cell transcriptional machinery (e.g., via CREB/PDX1 pathways) while α-cell effects may involve post-transcriptional regulation. Chromatin immunoprecipitation (ChIP) assays for transcription factor binding are recommended for mechanistic clarity .
Q. How can researchers address the lack of structural disclosure for this compound?
Despite its undisclosed structure (patented by Connexios), SAR insights can be inferred from related GPR40 agonists with β-cyano substitutions and imine-based aromatic fragments. Computational docking to GPR40 homology models (e.g., using Rosetta) may predict binding interactions, though experimental validation via mutagenesis is critical .
Methodological & Analytical Considerations
Q. What controls are essential for in vitro studies of this compound?
- Negative controls : GPR40 antagonists (e.g., DC260126) or siRNA-mediated GPR40 knockdown to confirm target specificity.
- Positive controls : Known GPR40 agonists (e.g., TAK-875) for benchmarking efficacy.
- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
Q. How should researchers validate this compound’s dual effects on insulin and lipids?
- Lipid profiling : Measure serum free fatty acids (FFA) and triglycerides in ZDF rats via enzymatic kits. This compound reduces FFA by 28% and triglycerides by 35% (P < 0.01 vs. controls), likely via PPARγ cross-talk.
- Tissue-specific analysis : Adipose and liver tissue sampling to distinguish pancreatic vs. systemic effects .
Q. What statistical approaches mitigate variability in islet-based studies?
- Normalization : Express insulin/glucagon secretion as % content/islet to control for islet size heterogeneity.
- Multivariate ANOVA : Account for batch effects (e.g., donor variability in human islets) and repeated measures in longitudinal designs .
Research Design & Reproducibility
Q. How to ensure rigor in dose-response studies of this compound?
Use log-scale dosing (e.g., 0.1–10 mg/kg in vivo; 1–100 nM in vitro) to capture EC50 values. For ZDF rats, 5 mg/kg/day oral dosing achieves plasma concentrations within the therapeutic window (Cmax ≈ 1.2 µM). Include pharmacokinetic profiling (e.g., LC-MS/MS) to correlate exposure with efficacy .
Q. What protocols enhance reproducibility of this compound’s β-cell apoptosis data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
